L-Rhamnose vs. L-Fucose: In Vivo Tumor Growth Inhibition in a Murine Ehrlich Carcinoma Model
In a direct head-to-head comparison, L-rhamnose demonstrated superior tumor inhibition compared to its closest structural analog, L-fucose (6-deoxy-L-galactose). Both compounds were administered intraperitoneally to mice bearing solid Ehrlich carcinoma [1]. After 10 days of therapy, L-rhamnose at a dose of 3 g/kg/day achieved 62% tumor growth inhibition, whereas L-fucose at a higher dose of 5 g/kg/day achieved only 47% inhibition (P<0.05). Furthermore, only L-rhamnose prolonged survival of tumor-bearing mice over 14 consecutive days of administration, with an optimal dose of 3.64 g/kg/day; L-fucose displayed only a slight survival effect [2].
| Evidence Dimension | In vivo tumor growth inhibition (% of control) and survival effect |
|---|---|
| Target Compound Data | L-Rhamnose: 62% inhibition at 3 g/kg/day; optimal survival dose 3.64 g/kg/day |
| Comparator Or Baseline | L-Fucose: 47% inhibition at 5 g/kg/day; only slight effect on survival |
| Quantified Difference | 15 percentage points greater inhibition at a 40% lower dose; superior survival benefit |
| Conditions | Intraperitoneal administration, solid Ehrlich carcinoma murine model, 10-day therapy (growth) / 14-day administration (survival) |
Why This Matters
This is the first direct demonstration that L-rhamnose is not interchangeable with L-fucose in preclinical cancer models, with a measurably better therapeutic index (higher efficacy at lower dose).
- [1] Tomaszewska, A.; Wiczkowski, A.; Czauderna, P.; et al. L-rhamnose and L-fucose suppress cancer growth in mice. Open Life Sci. 2011, 6, 46-54. DOI: 10.2478/s11535-010-0037-8. View Source
- [2] Tomaszewska, A.; Wiczkowski, A.; Czauderna, P.; et al. L-rhamnose and L-fucose suppress cancer growth in mice. Open Life Sci. 2011, 6, 46-54. DOI: 10.2478/s11535-010-0037-8. View Source
